molecular formula C22H20N2O2 B5802696 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- CAS No. 88670-76-2

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-

Cat. No.: B5802696
CAS No.: 88670-76-2
M. Wt: 344.4 g/mol
InChI Key: HSGPIQPARZNFTD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of the 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- compound are enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This results in enhanced signal transmission in the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in signal transmission in the nervous system. By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This affects the downstream effects of acetylcholine, enhancing signal transmission in the nervous system .

Pharmacokinetics

The benzimidazole moiety, which is part of the compound’s structure, is known to be a key building block for several biologically active molecules . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is an enhancement of signal transmission in the nervous system due to the increased concentration of acetylcholine. This can lead to various effects depending on the specific context in which the compound is used .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption and distribution. Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets .

Preparation Methods

The synthesis of 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Substitution Reaction: The phenylmethoxyphenoxyethyl group is introduced through a substitution reaction. This can be done by reacting the benzimidazole core with a suitable phenylmethoxyphenoxyethyl halide under basic conditions.

    Reaction Conditions: The reactions are usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The phenylmethoxyphenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.

Scientific Research Applications

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiparasitic, anti-inflammatory, and antioxidant agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- can be compared with other similar compounds, such as:

    1H-Benzimidazole, 1-[2-(4-methoxyphenyl)ethyl]-: This compound has a similar structure but lacks the phenoxy group, which may result in different biological activities and properties.

    1H-Benzimidazole, 1-[2-(4-chlorophenyl)ethyl]-: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and biological effects.

    1H-Benzimidazole, 1-[2-(4-nitrophenyl)ethyl]-: The nitro group introduces additional electronic effects, which can influence the compound’s chemical behavior and interactions with biological targets.

The uniqueness of 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(4-phenylmethoxyphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-2-6-18(7-3-1)16-26-20-12-10-19(11-13-20)25-15-14-24-17-23-21-8-4-5-9-22(21)24/h1-13,17H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPIQPARZNFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359046
Record name 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88670-76-2
Record name 1H-Benzimidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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